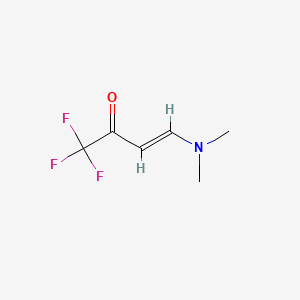

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Description

(E)-4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by a dimethylamino group at position 4 and a trifluoromethyl group at position 1. Its α,β-unsaturated ketone structure makes it highly reactive in conjugate addition and cyclization reactions. The compound is widely used as a precursor in organic synthesis, particularly in the preparation of trifluoromethyl-containing arylhydrazones via azo-coupling with aromatic diazonium salts . The trifluoromethyl group enhances thermal stability and lipophilicity, while the dimethylamino group acts as an electron donor, activating the enone system toward nucleophilic attack.

Properties

IUPAC Name |

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFMBYIQGSJDOB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

127223-93-2 | |

| Record name | (3E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of a suitable precursor with dimethylamine and a trifluoromethylating agent. One common method includes the condensation of 4-(dimethylamino)but-3-en-2-one with a trifluoromethylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The enone structure can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular weights, and applications of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one and its analogs:

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound increases electron density at the β-carbon, enhancing reactivity toward electrophiles. In contrast, ethoxy () and sulfoximido () groups exhibit moderate electron-donating effects, while bromine () and fluorine () substituents withdraw electrons, reducing nucleophilicity. The trifluoromethyl group (-CF₃) stabilizes the enone system via inductive effects, making the compound less prone to decomposition compared to non-fluorinated analogs like 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one .

- Steric Considerations: Bulkier substituents (e.g., 2,4-difluoroanilino in ) introduce steric hindrance, slowing reaction kinetics in crowded environments. The dimethylamino group, being less bulky, allows for faster conjugate additions .

Physical and Chemical Properties

- Solubility: Ethoxy and dimethylamino groups improve solubility in polar solvents (e.g., ethanol, DMF), whereas trifluoromethyl groups enhance solubility in lipophilic media.

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, the target compound’s decomposition temperature is likely higher than that of the dimethoxy analog in .

Biological Activity

(E)-4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one, commonly referred to as DMTBN, is an organic compound characterized by its trifluoromethyl and dimethylamino functional groups. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of DMTBN, synthesizing data from diverse sources and presenting relevant research findings.

- Molecular Formula : C6H8F3NO

- Molecular Weight : 167.13 g/mol

- CAS Number : 127223-93-2

DMTBN features a conjugated system with a double bond between the third and fourth carbon atoms, enhancing its reactivity. The trifluoromethyl group increases lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Biological Activities

Research indicates that compounds with structures similar to DMTBN often exhibit significant biological activities. Potential activities of DMTBN include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

- Antitumor Potential : Structural analogs have been investigated for their ability to inhibit tumor growth.

- Anti-inflammatory Effects : Compounds with dimethylamino groups are known for their anti-inflammatory properties .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)-2-butanone | Dimethylamino group; no trifluoromethyl | Antimicrobial |

| 3-(Trifluoromethyl)phenyl ketone | Trifluoromethyl group; aromatic ring | Antitumor |

| 4-(Aminomethyl)phenol | Amino group; phenolic structure | Anti-inflammatory |

The presence of both trifluoromethyl and dimethylamino groups in DMTBN allows for diverse chemical transformations. Studies suggest that DMTBN may interact with biological targets through hydrogen bonding and other molecular interactions. For instance, the compound forms cyclic dimers due to intermolecular hydrogen bonds, which could influence its biological activity .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of DMTBN against various bacterial strains. Results indicated that DMTBN exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Antitumor Activity : Research focused on the antitumor properties of structurally similar compounds revealed that modifications in the trifluoromethyl group significantly enhanced cytotoxicity in cancer cell lines.

- Inflammatory Response Modulation : Investigations into the anti-inflammatory effects of DMTBN showed that it could reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Safety and Toxicity

While exploring the biological activity of DMTBN, safety assessments are crucial. The compound is classified as an irritant, and exposure can lead to adverse effects such as skin irritation and eye damage. However, there is currently no evidence suggesting endocrine-disrupting properties .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : The compound can be synthesized via transition metal-catalyzed reactions, such as palladium- or rhodium-mediated processes, which facilitate Si–C bond cleavage and reorganization . Key steps include optimizing steric and electronic conditions to stabilize intermediates. Structural confirmation relies on NMR spectroscopy (for trifluoromethyl and dimethylamino group identification), X-ray crystallography (for stereochemical validation), and mass spectrometry (for molecular weight verification) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and reactivity?

- Methodological Answer : High-resolution FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while HPLC coupled with UV-Vis detection monitors reaction progress and purity. For stereochemical analysis, chiral chromatography or circular dichroism (CD) can distinguish enantiomers .

Advanced Research Questions

Q. How do transition metal catalysts (e.g., Pd, Rh, Ag) influence stereochemical outcomes in the synthesis of this compound?

- Methodological Answer :

- Palladium catalysts promote silylene transfer reactions, enabling silacyclopropane activation and regioselective bond formation .

- Rhodium catalysts facilitate C(sp³)–Si bond cleavage under mild conditions, favoring benzosilole derivatives .

- Silver-zinc bimetallic systems enhance silylene transfer efficiency, reducing side reactions .

- Experimental Design : Compare reaction yields and stereoselectivity using in situ NMR to track intermediate formation under varying catalytic conditions .

Q. How can researchers resolve contradictions in reaction yields or product distributions when using sterically hindered substrates or alternative catalytic systems?

- Methodological Answer :

- Case Study : Steric hindrance in nitrile substrates (e.g., t-BuCN) can halt reactions at intermediate stages, as observed in zirconacyclobutene-silacyclobutene systems .

- Approach : Use kinetic isotope effect (KIE) studies and DFT calculations to identify rate-determining steps. Adjust solvent polarity (e.g., switching from THF to DMF) or employ bulky ligands (e.g., phosphines) to modulate steric effects .

Q. What computational models (e.g., QSAR, DFT) predict the environmental persistence or reactivity of this compound?

- Methodological Answer :

- QSAR Models : Use molecular descriptors (e.g., logP, HOMO-LUMO gaps) to predict biodegradability or toxicity. For example, the trifluoromethyl group may reduce hydrolysis rates, increasing environmental persistence .

- DFT Studies : Simulate reaction pathways for hydrolysis or photodegradation, focusing on electron-deficient alkene bonds and amine group reactivity .

Q. How does the electronic nature of the dimethylamino group impact the compound’s reactivity in cycloaddition or nucleophilic addition reactions?

- Methodological Answer :

- The electron-donating dimethylamino group increases electron density at the α-carbon, enhancing nucleophilic attack.

- Experimental Validation : Compare reaction rates with analogs lacking the dimethylamino group using stopped-flow kinetics .

- Mechanistic Insight : Utilize Hammett plots to correlate substituent effects with reaction rates .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies for silacycle formation involving this compound?

- Methodological Answer :

- Root Cause Analysis : Variability may arise from trace moisture in solvents (affecting metal catalysts) or inconsistent substrate ratios.

- Resolution : Replicate reactions under inert atmospheres (glovebox) and standardize substrate purity via GC-MS .

Q. What strategies optimize the synthesis of enantiopure (E)-isomers while minimizing (Z)-isomer contamination?

- Methodological Answer :

- Chiral Ligands : Employ BINAP or Salen ligands with palladium to enforce stereoselectivity .

- Dynamic Kinetic Resolution : Use temperature-controlled reactions to shift equilibrium toward the (E)-isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.